REACTION_CXSMILES
|
C(NCCO[C:8]1[C:14]([CH3:15])=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=1[CH3:16])(C)C.[CH3:17][S:18]([NH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24](Cl)=[O:25])(=[O:20])=[O:19]>>[CH3:17][S:18]([NH:21][C:22]1[CH:30]=[CH:29][CH:28]=[CH:27][C:23]=1[C:24]([NH:12][C:11]1[CH:10]=[C:9]([CH3:16])[CH:8]=[C:14]([CH3:15])[CH:13]=1)=[O:25])(=[O:20])=[O:19]
|
Name
|
4-[2-(Isopropylamino)ethoxy]3,5-dimethylaniline
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCCOC1=C(C=C(N)C=C1C)C
|
Name
|
2-(methanesulfonamido)benzoyl chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=C(C(=O)Cl)C=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the reaction mixture was dissolved into chloroform (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N sodium hydroxide (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (150 ml)
|
Type
|
CUSTOM
|
Details
|
Chloroform layer obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica-gel column chromatography (chloroform:methanol=10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=C(C(=O)NC2=CC(=CC(=C2)C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |